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2-(Diphenylphosphanyl)benzamide

Cat. No.: B13424705
M. Wt: 305.3 g/mol
InChI Key: IHGZKYLRNBICEF-UHFFFAOYSA-N
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Description

Overview of Phosphine-Amide Hybrid Ligands in Catalysis and Synthesis

Phosphine-amide hybrid ligands represent a versatile class of organic molecules that have proven invaluable in the field of coordination chemistry and homogeneous catalysis. These ligands are characterized by the presence of both a phosphorus atom, typically in the form of a phosphine (B1218219) group, and a nitrogen-containing amide functionality. This dual nature allows for a rich and tunable coordination chemistry, as both the "soft" phosphine and the "hard" amide can interact with a metal center. This interaction can be monodentate, with only the phosphine binding, or bidentate, with both the phosphine and the amide oxygen or nitrogen coordinating to the metal, a property often referred to as hemilability. csic.es

The synergy between the phosphine and amide moieties imparts several advantageous properties to the resulting metal complexes. The phosphine group, a strong σ-donor and tunable π-acceptor, plays a crucial role in stabilizing low-valent metal centers and influencing the electronic properties of the catalyst. rsc.org The amide group, on the other hand, can participate in the catalytic cycle through coordination, deprotonation, or by engaging in hydrogen bonding interactions, which can significantly affect the reactivity and selectivity of a transformation. rsc.org This modularity allows for the fine-tuning of the steric and electronic environment around the metal center, a key principle in the rational design of catalysts. rsc.org

These ligands have found widespread application in a variety of catalytic reactions, including cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination), hydrogenation, and hydroformylation. sigmaaldrich.comacs.org The ability of phosphine-amide ligands to promote challenging transformations, often with high efficiency and selectivity, underscores their importance in modern organic synthesis.

Historical Context and Evolution of Benzamide-Containing Phosphine Ligands

The development of phosphine ligands has a rich history, with their importance in catalysis being recognized for decades. rsc.org The evolution of these ligands has been driven by the need for more efficient, selective, and robust catalysts for an ever-expanding range of chemical reactions. Early work focused on simple triaryl- and trialkylphosphines. However, the desire for greater control over catalytic processes led to the development of more sophisticated ligand architectures.

The introduction of functional groups onto the phosphine backbone, such as the amide group in benzamide-containing phosphine ligands, marked a significant step forward. While the precise timeline for the emergence of benzamide-containing phosphine ligands is not sharply defined, their development can be seen as part of the broader trend of creating multifunctional ligands. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, spurred the development of numerous new phosphine ligands in the late 1990s and 2000s. nih.gov Many of these, like the renowned Buchwald biaryl phosphine ligands, incorporated steric bulk and electron-donating properties to facilitate the catalytic cycle. nih.gov

The synthesis of ligands containing a benzamide (B126) moiety, such as N-[2-(diphenylphosphino)phenyl]benzamide, represents a strategic design to introduce a secondary coordination site or a functional group capable of influencing the catalytic pocket through non-covalent interactions. researchgate.net Early examples of phosphine-amide compounds were explored for their coordination chemistry with various transition metals. acs.org The synthesis of such ligands often involves the coupling of an appropriate aminophosphine (B1255530) with a benzoyl chloride derivative or the reaction of a phosphide (B1233454) with a halogenated benzamide. These foundational studies laid the groundwork for the more recent and targeted applications of benzamide-containing phosphine ligands in catalysis.

Significance of Monodentate and Multidentate Phosphine-Amide Architectures

The denticity of a phosphine-amide ligand—whether it binds to a metal center through one (monodentate) or multiple (multidentate) points of attachment—is a critical determinant of its catalytic performance. alfachemic.comcsbsju.edu

Monodentate Phosphine-Amide Ligands: In many instances, phosphine-amide compounds like 2-(Diphenylphosphanyl)benzamide act as monodentate ligands, coordinating to the metal solely through the phosphorus atom. alfachemic.com This mode of binding is common in many cross-coupling reactions where a flexible coordination sphere is advantageous. fudan.edu.cn Monodentate ligands can allow for the formation of highly reactive, coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles. nih.gov The amide group in a monodentate phosphine-amide ligand is not directly bonded to the metal but can still exert a significant influence on the reaction outcome. It can participate in hydrogen bonding with substrates or reagents, or its steric bulk can help to create a specific pocket around the catalyst, thereby influencing selectivity. nih.gov

Multidentate Phosphine-Amide Ligands: When the amide group of a phosphine-amide ligand coordinates to the metal center in addition to the phosphine, a chelating, or multidentate, architecture is formed. csbsju.edu This chelation can occur through the amide oxygen or, following deprotonation, the amide nitrogen. The formation of a stable chelate ring can significantly impact the stability and reactivity of the catalyst. This is known as the chelate effect, where multidentate ligands bind more strongly to a metal center than an equivalent number of monodentate ligands. csbsju.edu

Bidentate and tridentate phosphine-amide ligands, often referred to as pincer ligands in the case of tridentate coordination, can enforce a specific geometry on the metal center, which can be beneficial for stereoselective reactions. rsc.orgresearchgate.net The defined bite angle of a bidentate ligand can influence the angles between other ligands on the metal, thereby affecting the ease of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. csbsju.edu For example, tridentate phosphine-carboxamide ligands have been successfully employed in ruthenium-catalyzed transfer hydrogenation reactions. rsc.orgnih.gov The choice between a monodentate and a multidentate phosphine-amide architecture is therefore a critical consideration in ligand design, depending on the specific requirements of the desired catalytic transformation.

Compound Data

Below are tables summarizing key data for this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 343254-74-0 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₉H₁₆NOP sigmaaldrich.comsigmaaldrich.com
Molecular Weight 305.31 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.com

Table 2: Spectroscopic Data for Benzamide

TechniqueSolventChemical Shifts (ppm)Source
¹H NMR DMSO-d₆8.05, 7.93, 7.53, 7.47, 7.46 chemicalbook.com
¹³C NMR Ethanol171.4, 134.57, 132.39, 129.01, 128.50 bmrb.io

Table 3: Spectroscopic Data for a Related Phosphine-Amide Ligand: N-(diisopropylphosphanyl)benzamide

TechniqueSolventChemical Shifts (ppm)Source
³¹P{¹H} NMR CDCl₃48.2 csic.es
¹H NMR CDCl₃7.90-7.70 (m, 2H), 7.50-7.30 (m, 3H), 6.06 (br s, 1H), 1.93 (br s, 2H), 1.20-1.00 (m, 12H) csic.es
¹³C{¹H} NMR CDCl₃171.2, 135.1, 131.8, 128.8, 127.3, 25.9, 18.8, 17.9 csic.es
IR (neat, cm⁻¹) 3288 (N-H), 1651 (C=O) csic.es

Table 4: Crystal Structure Data for a Related Phosphine-Amide Ligand: N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide

ParameterValueSource
Crystal system Triclinic bas.bg
Space group P-1 bas.bg
a (Å) 11.3475(17) bas.bg
b (Å) 11.4393(18) bas.bg
c (Å) 12.429(2) bas.bg
α (°) 106.973(5) bas.bg
β (°) 105.855(5) bas.bg
γ (°) 110.912(5) bas.bg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16NOP B13424705 2-(Diphenylphosphanyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

IUPAC Name

2-diphenylphosphanylbenzamide

InChI

InChI=1S/C19H16NOP/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H2,20,21)

InChI Key

IHGZKYLRNBICEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Diphenylphosphanyl Benzamide and Its Structural Analogues

Direct Synthesis Routes to 2-(Diphenylphosphanyl)benzamide

The most straightforward approaches to this compound involve the formation of the amide bond as a key step, starting from precursors that already contain the diphenylphosphinyl group.

A primary and intuitive method for the synthesis of this compound is the acylation of an aniline precursor. This reaction is a specific example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acyl chlorides. vedantu.com

The synthesis involves the reaction of 2-(diphenylphosphino)aniline with benzoyl chloride. In this process, the amino group of the aniline derivative acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of benzoyl chloride. doubtnut.comdoubtnut.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated amide. doubtnut.com A base, such as pyridine (B92270) or sodium hydroxide, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) by-product, driving the reaction to completion. vedantu.com The final product is N-phenylbenzamide, also known as benzanilide. vedantu.comdoubtnut.com This general mechanism is directly applicable to the synthesis of this compound from its corresponding aniline precursor.

General Reaction Scheme:

C₆H₅NH₂ (Aniline) + C₆H₅COCl (Benzoyl Chloride) → C₆H₅CONHC₆H₅ (Benzanilide) + HCl vedantu.com

Research into phosphanyl benzamides has yielded alternative synthetic strategies, often starting from benzamide (B126) itself rather than a pre-functionalized aniline. These methods provide different routes to access N-phosphanylated benzamides. For instance, N-(diisopropylphosphanyl)benzamide has been synthesized through two distinct procedures starting from benzamide. mdpi.comresearchgate.netproquest.com

One method is a two-step process where benzamide is first converted into N-trimethylsilylbenzamide. This intermediate is then reacted with chlorodiisopropylphosphine (PiPr₂Cl) to yield the final product. mdpi.comresearchgate.net A more direct, one-step approach involves reacting benzamide directly with PiPr₂Cl in the presence of N,N-dimethylpyridin-4-amine (DMAP) and triethylamine. mdpi.comresearchgate.net While this method is more straightforward, it has been reported with a lower yield compared to the two-step silylation route. mdpi.com These amido-substituted phosphines are classified as bidentate hybrid P,O-ligands. mdpi.comresearchgate.net

MethodStarting MaterialKey ReagentsYieldReference
Method A (Two-Step) Benzamide1. Chlorotrimethylsilane, Triethylamine2. PiPr₂Cl~77% mdpi.com
Method B (One-Step) BenzamidePiPr₂Cl, DMAP, Triethylamine~36% mdpi.com

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound allows for the fine-tuning of its electronic and steric properties. This is achieved by introducing specific functional groups or chiral elements onto the molecular scaffold, leading to enhanced performance in applications such as asymmetric catalysis.

A key strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org In the context of benzamide derivatives, chirality can be introduced by forming the amide bond between a carboxylic acid and a chiral amine, or vice versa.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For example, a carboxylic acid can be reacted with a chiral auxiliary like (S)-(−)-1-phenylethylamine to produce a chiral amide. nih.gov The chirality of the auxiliary can then direct subsequent reactions, such as alkylations or aldol additions, to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the chiral auxiliary can be removed and recovered for future use. wikipedia.org This general principle can be applied to synthesize chiral derivatives of this compound, enabling their use as ligands in asymmetric catalysis.

Chiral AuxiliaryTypical ApplicationKey Feature
Oxazolidinones (Evans Auxiliaries) Asymmetric aldol reactions, alkylationsForms N-acyloxazolidinones; stereochemical outcome is predictable based on the auxiliary and Lewis acid used. tcichemicals.com
Pseudoephedrine Asymmetric alkylation of carboxylic acidsReacts with a carboxylic acid to form a chiral amide; the resulting α-substituted acid is obtained with high enantiomeric excess. wikipedia.org
Camphorsultam (Oppolzer's Sultam) Asymmetric Michael additions, Diels-Alder reactionsProvides high diastereoselectivity in various reactions. wikipedia.org

Targeted functionalization of the aromatic rings or the amide group of phosphanyl benzamides can significantly alter their properties. C–H functionalization is a powerful tool for modifying the benzamide core. For instance, sequential ortho- and meta-C–H functionalization of N-tosyl-benzamides has been demonstrated, allowing for the synthesis of polyfunctionalized arenes under mild conditions. rsc.org This approach enables the introduction of various substituents onto the benzamide ring system, which can modulate the ligand's electronic properties and coordination behavior.

Furthermore, the amide nitrogen itself can be a site for functionalization. In one example, (aminoalkyl)diphenylphosphine sulfides were reacted with picolinyl chloride to create functionalized amides. rsc.org These modified ligands were then used to synthesize cyclopalladated complexes with cytotoxic activity. rsc.org Such modifications highlight the versatility of the benzamide scaffold in creating ligands with tailored properties for specific applications in catalysis and medicinal chemistry.

The construction of complex molecules incorporating the phosphanyl benzamide motif often requires multi-step synthetic sequences. These syntheses rely on a series of carefully planned reactions to build the target molecule with precise control over its structure and stereochemistry. nih.gov The synthesis of complex natural products and pharmaceutical agents frequently involves numerous steps, including the formation of amide bonds as a key transformation. nih.govresearchgate.net

For example, the total synthesis of the alkaloid (–)-oxomaritidine was achieved using a continuous flow process that linked seven separate synthetic steps into a single sequence. syrris.jp This approach utilized immobilized reagents and catalysts to streamline the process, demonstrating a modern paradigm for molecular assembly. syrris.jp Similarly, the synthesis of complex macrocycles can be achieved in a highly efficient two-step process involving an initial ring-opening of a cyclic anhydride with a diamine, followed by a macrocyclization using an Ugi multi-component reaction. nih.gov These examples showcase the sophisticated strategies employed in organic synthesis to access complex derivatives that may feature a core structure related to this compound. syrris.jpnih.govazom.com

Strategies for Modifying the Phosphorus Center

Modification of the phosphorus atom is a key strategy for altering the ligand's donor properties. The trivalent phosphorus in this compound is a soft donor, but its reactivity allows for straightforward transformations into other functional groups.

The conversion of the phosphine (B1218219) group (P) to a phosphorothioyl group (P=S) is a common modification. This transformation changes the electronic properties of the phosphorus center, affecting its coordination behavior. A method for this conversion has been demonstrated on a structurally analogous compound, N-(2-(diphenylphosphanyl)phenyl)-2-(phenylamino)benzamide.

The synthesis involves the direct reaction of the phosphine precursor with elemental sulfur. In a typical procedure, the phosphine-containing benzamide is dissolved in a suitable solvent, and elemental sulfur is added. The reaction proceeds at room temperature, and its progress can be monitored using thin-layer chromatography (TLC). This method provides a clean conversion to the corresponding phosphorothioyl derivative.

A specific example is the synthesis of N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide, where the precursor phosphine is treated with sulfur in toluene. The reaction is stirred for approximately 15 hours at room temperature until the starting material is fully consumed, yielding the desired phosphorothioyl product after purification. researchgate.net

Reaction Scheme for the Synthesis of a Phosphorothioyl Derivative
ReactantReagentSolventReaction TimeTemperatureProduct
N-(2-(diphenylphosphanyl)phenyl)-2-(phenylamino)benzamideSulfur (S)Toluene~15 hoursRoom TemperatureN-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide

One-Pot Template Syntheses for Related P∩N Ligands

One-pot template syntheses offer an efficient route to complex coordination compounds from simple precursors. In this approach, a metal ion acts as a template, directing the assembly of the ligand around it. This methodology is particularly effective for creating P∩N ligands from structural analogues of this compound.

A notable example is the synthesis of a dinuclear copper(I) complex using 2-(diphenylphosphino)benzaldehyde (B1302527), an aldehyde analogue of the target compound. researchgate.netresearchgate.net This one-pot reaction combines the phosphino-aldehyde, a primary amine (e.g., benzylamine), and a copper(I) salt, typically copper(I) iodide. researchgate.net The copper ion facilitates the condensation reaction between the aldehyde and the amine to form an imine, while simultaneously coordinating to the phosphorus and newly formed nitrogen atoms. The result is the spontaneous assembly of a stable, well-defined dinuclear copper complex, (P∩N)₂Cu₂I₂. researchgate.netsemanticscholar.org This template method avoids the need to isolate the free ligand, which might be unstable.

One-Pot Template Synthesis of a Dinuclear Copper(I) Complex
Component 1Component 2TemplateProductMethod
2-(diphenylphosphino)benzaldehydeBenzylamineCopper(I) iodideDiiodido-bis{N-[2-(diphenylphosphino)benzylidene]benzylamine-κ²N,P}dicopper(I)One-pot template reaction

Coordination Chemistry of 2 Diphenylphosphanyl Benzamide and Its Metal Complexes

Ligand Characteristics of 2-(Diphenylphosphanyl)benzamide

The coordination behavior of this compound is fundamentally governed by the interplay between its distinct donor groups and its structural framework.

This compound is a prototypical hemilabile ligand, possessing two different donor sites: a soft phosphorus atom from the diphenylphosphino group and hard nitrogen and oxygen atoms from the benzamide (B126) moiety. Hemilability refers to the capacity of a ligand to coordinate to a metal center through one strong and one weaker, labile bond. In this case, the phosphine (B1218219) group typically forms a strong, stable bond with transition metals, particularly those that are softer in nature (e.g., late transition metals). The amide group, being a harder donor, can coordinate more weakly and, crucially, can dissociate and re-associate reversibly.

This "on-off" coordination ability of the amide group can be critical in catalysis, as the transiently vacated coordination site can be occupied by a substrate molecule, facilitating its activation. The functionality of the amide group itself is mixed; it can coordinate through either the oxygen or the nitrogen atom, or it can remain uncoordinated and influence the complex through space or via hydrogen bonding. The deprotonation of the amide nitrogen can also lead to an anionic ligand that forms robust, neutral complexes. The potential for different binding modes (P-monodentate, P,O-chelate, or P,N-chelate) makes it a versatile building block in complex design. The study of related platinum(II) complexes with ligands containing monoxide, monosulfide, and monoselenide functionalities highlights the importance of such hemilabile characteristics. nih.gov

The coordination of this compound to a metal center is heavily influenced by both electronic and steric factors.

Steric Parameters: The steric profile of the ligand is dominated by the two bulky phenyl groups attached to the phosphorus atom. These groups create a significant steric cone angle, which influences the number and arrangement of other ligands that can bind to the metal center. This steric hindrance can be exploited to control the coordination number of the metal, prevent unwanted side reactions like dimerization, and create a specific chiral pocket around the metal center to influence the selectivity of catalytic reactions. Sterimol and Charton parameters are often used to quantify these steric effects in related systems. researchgate.net

Formation and Characterization of Metal-2-(Diphenylphosphanyl)benzamide Complexes

The dual functionality of this compound and its derivatives allows for the construction of diverse coordination architectures, including simple chelate structures and more complex pincer frameworks.

Chelate complexes are formed when the ligand binds to a central metal atom through two or more donor sites. This compound can act as a bidentate ligand, forming a stable ring structure upon coordination. Typically, this involves the phosphorus atom and either the oxygen or nitrogen atom of the amide group.

The synthesis of such chelate complexes often involves the direct reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate. For instance, studies on the related ligand 2-(diphenylphosphino)benzaldehyde (B1302527) have shown that it can form rigid P,O-chelating complexes with palladium(II). researchgate.net Similarly, a platinum(II) complex with a polyfunctionalized benzamide-phosphine ligand was found to initially form a κ²-P,P chelate complex, which could then be converted to a pincer complex. rsc.org The choice of solvent and reaction conditions, such as temperature and the presence of a base (to deprotonate the amide), can direct the coordination mode. Characterization of these chelate complexes is typically achieved using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), IR spectroscopy (to observe changes in the C=O and N-H stretching frequencies upon coordination), and single-crystal X-ray diffraction to definitively determine the solid-state structure.

Table 1: Examples of Chelate Complex Formation with Related Ligands

MetalLigand TypeCoordination ModeKey Research FindingReference
Palladium(II)2-(diphenylphosphino)benzaldehydeκ²-P,OForms a rigid P,O-chelate upon reaction with cyclometallated palladium precursors in the presence of a halide abstractor. researchgate.net
Platinum(II)o-Ph₂PC₆H₄C(O)N(H)CH₂C₆H₄PPh₂-oκ²-P,PInitial reaction with PtCl₂(COD) yields a chelate complex, which serves as a precursor to a pincer complex. rsc.org
Nickel(II)Iminophosphineκ²-N,PForms a distorted tetrahedral N,P-chelate complex with nickel bromide. nih.gov

Pincer complexes are a class of organometallic compounds where a tridentate ligand binds to a metal in a meridional fashion, typically through a central donor atom that forms a covalent bond to the metal and two flanking "pincer" arms. Polyfunctionalized ligands derived from this compound are excellent candidates for forming such structures.

A notable example is the ligand o-Ph₂PC₆H₄C(O)N(H)CH₂C₆H₄PPh₂-o (PCNHCP), which incorporates two phosphine donors and a central amide linker. rsc.org Reaction of this ligand with NiCl₂(DME) or PdCl₂(COD) leads directly to the formation of the anionic pincer complexes [MCl{(PCNCP)κ³-P,N,P}] after deprotonation of the amide nitrogen. rsc.org In this case, the ligand coordinates through the two phosphorus atoms and the deprotonated nitrogen atom, creating a highly stable PCP-type pincer framework. The synthesis with platinum is more complex; direct reaction yields a chelate complex, and the formation of the pincer complex [PtCl{(PCNCP)κ³-P,N,P}] requires the presence of a base to facilitate the deprotonation and subsequent coordination of the nitrogen atom. rsc.org These pincer complexes are often highly stable and have shown significant utility in catalysis. rsc.orgnih.gov

The versatile nature of this compound and its derivatives allows for coordination to a wide array of transition metals.

Palladium: Palladium chemistry with phosphine ligands is extensive, particularly in the context of cross-coupling catalysis. wikipedia.org With the pincer ligand derivative of this compound, stable Pd(II) pincer complexes of the type [PdCl{(PCNCP)κ³-P,N,P}] have been synthesized and fully characterized. rsc.org Other related palladium complexes featuring mixed phosphine-amide or phosphine-imine ligands have also been explored, often forming square-planar geometries. rsc.orgrsc.org

Platinum: Platinum forms robust complexes with phosphine ligands. As mentioned, the reaction of a benzamide-diphosphine ligand with PtCl₂(COD) can yield either a κ²-P,P chelate or, with the addition of a base, a κ³-P,N,P pincer complex. rsc.org The hemilability of related P,S and P,Se ligands in platinum(II) complexes has also been studied, revealing insights into the dynamic behavior of these systems. nih.gov Binuclear platinum complexes bridged by ligands are also an area of active research. rsc.org

Nickel: Nickel complexes featuring ligands derived from this compound have been synthesized. The PCNHCP ligand reacts with NiCl₂(DME) to afford the pincer complex [NiCl{(PCNCP)κ³-P,N,P}]. rsc.org This complex was shown to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org Other studies have reported on four- and five-coordinate nickel(II) complexes with related diphosphine ligands, highlighting the diverse coordination geometries accessible for nickel. nih.govrsc.orgrsc.org

Rhenium: While specific complexes of rhenium with this compound are not widely reported, the coordination chemistry of rhenium with various other phosphine ligands is well-established. nih.gov Rhenium(V) and Rhenium(III) complexes with diphosphines such as dppm have been prepared. For example, [ReOCl₃(dppm-PP')] and the rhenium(III) complex [ReCl₃(dppm-PP')(dppom-P)] have been synthesized and characterized. rsc.org These studies suggest that this compound would likely coordinate to Re(V) or Re(III) centers through its phosphine donor, potentially forming P-monodentate or P,O-chelated structures.

Copper: The coordination chemistry of copper with benzamide-containing ligands has been investigated. One study describes the synthesis of copper(II) complexes with tridentate hydrazone derivatives of benzamide, resulting in distorted square pyramidal geometries around the copper(II) center. nih.gov Another report details the coordination of various pyridine (B92270) and pyrazine (B50134) amides, as well as aminobenzamides, to Cu(II), where coordination occurs exclusively through the amide oxygen and the heterocyclic or amino nitrogen, forming chelate structures. mdpi.com These findings suggest that this compound would likely chelate to copper through its phosphine and amide oxygen donors.

Table 2: Summary of Metal Complexes with this compound Derivatives and Related Ligands

MetalComplex TypeKey Structural FeaturesReference
Palladium(II)PincerAnionic κ³-P,N,P coordination from a deprotonated benzamide-diphosphine ligand. rsc.org
Platinum(II)ChelateFormed as a κ²-P,P complex, precursor to the pincer variant. rsc.org
Platinum(II)PincerFormed from the chelate precursor in the presence of a base, showing κ³-P,N,P coordination. rsc.org
Nickel(II)PincerAnionic κ³-P,N,P coordination, analogous to the palladium complex. rsc.org
Rhenium(III/V)Chelate/MonodentateForms stable complexes with various diphosphines, suggesting potential for P-coordination. rsc.org
Copper(II)ChelateForms distorted square pyramidal complexes with related tridentate benzamide-hydrazone ligands. nih.gov

Structural Analysis of this compound Metal Complexes

The definitive architecture of metal complexes is established through a combination of single-crystal X-ray diffraction and various spectroscopic techniques. These methods provide a complete picture of the coordination environment, including bond lengths, angles, and the electronic influence of the ligand on the metal center.

X-ray crystallography offers unambiguous insight into the solid-state molecular structure of coordination compounds. While specific crystallographic data for metal complexes of this compound are not widely reported in the surveyed literature, the potential coordination modes can be inferred from related structures. The ligand can bind to a metal center in a monodentate fashion through its phosphorus atom. Alternatively, it can form a chelate ring by coordinating through both the phosphorus atom and the oxygen atom of the amide group.

The geometry of the resulting complex is influenced by the metal's coordination number and electronic preferences. For instance, with d⁸ metals like Palladium(II) or Platinum(II), a square planar geometry is commonly observed. libretexts.org In such cases, this compound could occupy one or two coordination sites. In complexes of metals that favor higher coordination numbers, such as Ru(II) or Co(III), an octahedral geometry would be expected. libretexts.org

To illustrate the structural parameters of a related class of compounds, data for phosphinoamide-bridged bimetallic complexes show how these ligands can bridge two metal centers, with one metal binding to the amide donors and the other to the phosphine donors. nih.gov For example, in the diiron complex [Fe((i)PrNPPh₂)₃Fe((i)PrNPPh₂)], one iron center is coordinated to three amide nitrogens in a trigonal planar fashion, while the second iron center is ligated by three phosphine groups. nih.gov

Table 1: Representative Crystallographic Data for a Related Phosphinoamide-Bridged Diiron Complex

This table illustrates typical bond lengths and angles in a related class of compounds, as specific data for this compound complexes are not available in the provided sources.

ParameterComplex: [Fe((i)PrNPPh₂)₃Fe((i)PrNPPh₂)] nih.gov
Coordination Geometry
Fe(N) centerTrigonal Planar
Fe(P) centerTetrahedral
Selected Bond Lengths (Å)
Fe-PVaries
Fe-NVaries
Coordination Environment One metal center is bound to three amide ligands, while the second is ligated by three phosphine donors. nih.gov

Spectroscopic methods are essential for characterizing complexes in solution and for corroborating solid-state structures. FT-IR and NMR spectroscopy are particularly powerful for probing the coordination of the this compound ligand.

FT-IR Spectroscopy: Infrared spectroscopy is highly sensitive to changes in the vibrational modes of the amide group upon coordination. In the free ligand, the C=O stretching vibration (ν(C=O)) and the N-H stretch (ν(N-H)) appear at characteristic frequencies. When the amide oxygen coordinates to a metal center, electron density is drawn from the C=O bond, weakening it and causing the ν(C=O) band to shift to a lower frequency (a redshift). This shift is a diagnostic indicator of P,O-chelation. Concurrently, changes in the position and shape of the N-H stretching band can also provide evidence of coordination or changes in hydrogen bonding patterns within the crystal lattice. arpgweb.comjuniperpublishers.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, provides detailed information about the ligand's electronic environment.

³¹P NMR: The phosphorus atom in this compound gives a characteristic signal in the ³¹P NMR spectrum. Upon coordination to a metal, this chemical shift (δ) changes significantly. This "coordination shift" (Δδ = δcomplex - δligand) can be either upfield or downfield depending on the metal, its oxidation state, and the other ligands present. The magnitude of this shift provides strong evidence of P-coordination. arpgweb.com

¹H NMR: In the ¹H NMR spectrum, the resonance for the amide proton (-NH) and the aromatic protons adjacent to the phosphine and amide groups are sensitive to coordination. Changes in their chemical shifts can further support the proposed binding mode. arpgweb.comjuniperpublishers.com

Table 2: Expected Spectroscopic Changes upon Coordination of this compound

Spectroscopic Technique Parameter Expected Change upon P,O-Chelation
FT-IR ν(C=O) Stretch Shift to lower wavenumber (redshift)
ν(N-H) Stretch Shift and/or broadening
³¹P NMR Chemical Shift (δ) Significant coordination-induced shift (Δδ)
¹H NMR Amide Proton Shift Change in chemical shift and peak shape

Reactivity Studies of Coordinated this compound Ligands within Metal Complexes

The reactivity of the this compound ligand can be significantly altered upon coordination to a metal center. The metal can activate the ligand towards reactions such as substitution or even bond cleavage.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org These reactions can be classified as labile (fast exchange) or inert (slow exchange). libretexts.org The kinetic lability of a ligand is influenced by factors such as the strength of the metal-ligand bond, the nature of the entering and leaving groups, and the electronic properties of the metal center. libretexts.orgnih.gov

In a complex containing this compound, several ligand exchange scenarios are possible:

Displacement of the Entire Ligand: A stronger coordinating ligand, such as a chelating diphosphine or a cyanide ion, could displace the entire this compound ligand from the metal's coordination sphere.

Exchange of Other Ligands: If the this compound ligand is strongly bound, other more labile ligands in the complex (e.g., solvent molecules, halides) can be exchanged without affecting the primary ligand.

Hemichelation and Exchange: In its P,O-chelated form, the weaker M-O bond might break, allowing the ligand to become monodentate (P-bound). This open coordination site could then be occupied by another ligand from the solution before the M-O bond reforms.

Studies on related systems show that phosphine ligands can be sequentially replaced by other ligands, with the reaction progress often monitored by techniques like mass spectrometry. nist.gov The relative bond strengths and concentrations of the competing ligands dictate the equilibrium position of the exchange reaction. nist.gov

While the phosphorus-carbon bond in phosphine ligands is generally robust, it can be activated and cleaved by certain transition metal centers. This process is of significant interest as it is often a pathway for catalyst deactivation in homogeneous catalysis but can also be harnessed for synthetic applications.

Research on the reactivity of triphenylphosphine (B44618) at a platinum(0) center has shown that C-P bond cleavage is a thermodynamically favored process compared to the kinetically favored C-H bond activation (ortho-metalation). researchgate.net This reaction leads to the formation of highly stable phosphido-bridged (μ-PR₂) dimeric or polymeric complexes. researchgate.net

For a complex of this compound, a similar C-P bond cleavage event could occur, particularly with electron-rich, low-valent metals like Pd(0) or Pt(0). The mechanism would likely involve the oxidative addition of the P-C(aryl) bond to the metal center, resulting in a higher oxidation state metal complex containing both a phosphido and an aryl ligand. This process represents a significant transformation of the original ligand structure, mediated directly by the coordinated metal. Other metal-mediated bond cleavage events, such as amide bond scission, have also been demonstrated in different systems, highlighting the ability of metal ions to catalyze the cleavage of otherwise stable covalent bonds within a ligand. nih.govnih.gov

Catalytic Applications of 2 Diphenylphosphanyl Benzamide and Its Metal Complexes

Role of 2-(Diphenylphosphanyl)benzamide as a Ligand in Homogeneous Catalysis

This compound serves as a crucial P,O-bidentate ligand in homogeneous catalysis. Its structure allows for the formation of stable chelate rings with transition metal centers, thereby influencing the electronic and steric environment of the catalyst. This, in turn, dictates the catalyst's activity and selectivity. The coordination of the phosphorus atom and the amide oxygen to a metal center can create a rigid framework that facilitates specific catalytic cycles.

Metal complexes derived from 2-(diphenylphosphino)benzoic acid, a related compound, have been developed for asymmetric synthesis. wikipedia.org These bidentate phosphine-containing ligands are instrumental in creating chiral environments around the metal center. wikipedia.org The interaction of 2-(diphenylphosphanyl)benzaldehyde (PCHO), another analogous P,O-donor, with transition metals has been observed to occur through different bonding modes, including as a P-donor or a P,O-bidentate ligand, highlighting the versatility of this structural motif. researchgate.net Ruthenium(II) complexes containing 2-diphenylphosphinobenzaldehyde have demonstrated catalytic activity in transfer hydrogenation reactions. researchgate.net

Furthermore, the development of pincer complexes, such as those involving 2-(diphenylphosphanyl)-N-(2-(diphenyl-phosphanyl)benzyl)benzamide, has expanded the scope of these ligands. rsc.org These pincer ligands form highly stable complexes with metals like nickel, palladium, and platinum, which have shown catalytic activity in Suzuki-Miyaura cross-coupling and hydroboration of terminal alkynes. rsc.org

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

The introduction of chirality into the this compound framework has paved the way for its use in a wide array of asymmetric catalytic reactions. These chiral ligands are instrumental in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Palladium-Catalyzed Asymmetric Allylic Alkylation (e.g., Trost Ligand Applications)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. sigmaaldrich.comnih.gov The Trost ligand, a diphosphine derived from trans-1,2-diaminocyclohexane (DACH) and 2-diphenylphosphinobenzoic acid, is a prime example of a ligand used in this reaction. wikipedia.orgwikipedia.org These C2-symmetric ligands create a well-defined chiral pocket around the palladium center, enabling high levels of enantioselectivity in the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. sigmaaldrich.comwikipedia.org

The mechanism of the Trost AAA involves the coordination of an allylic substrate to a palladium(0) complex, followed by oxidative addition to form a π-allyl palladium intermediate. wikipedia.org A nucleophile then attacks this intermediate, leading to the alkylated product. wikipedia.org The chiral ligand controls the facial selectivity of the nucleophilic attack, thus determining the stereochemistry of the product. acs.org The versatility of this method is demonstrated by its application in the total synthesis of complex natural products like galantamine and morphine. wikipedia.org

The development of new classes of chiral phosphine (B1218219) ligands continues to be an important area of research. For instance, enantiopure sSPhos, a bifunctional chiral monophosphine ligand, has been shown to be highly effective for benchmark Pd-catalyzed allylic alkylation reactions. nih.govacs.org

Ligand TypeApplicationKey Features
Trost Ligand Palladium-catalyzed asymmetric allylic alkylationC2-symmetric, derived from DACH and 2-diphenylphosphinobenzoic acid, high enantioselectivity. wikipedia.orgwikipedia.org
sSPhos Palladium-catalyzed asymmetric allylic alkylationBifunctional chiral monophosphine, effective with a tetrabutyl ammonium (B1175870) salt. nih.govacs.org
Phosphinooxazolines (PHOX) Asymmetric allylic alkylationEffective with carbon-based nucleophiles. wikipedia.org

Enantioselective Hydrogenation of Alkenes and Ketones

The enantioselective hydrogenation of unsaturated compounds like alkenes and ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols and other valuable building blocks. thieme-connect.comnih.govdiva-portal.org Chiral phosphine ligands play a pivotal role in the success of these reactions, often in combination with rhodium or ruthenium catalysts. thieme-connect.comnih.gov

The design of the chiral ligand is critical for achieving high enantioselectivity. thieme-connect.comnih.gov For instance, chiral diphosphines with a rigid backbone and specific steric and electronic properties can create a highly effective chiral environment for the hydrogenation of functionalized ketones. thieme-connect.com The presence of cycloalkyl substituents on the phosphorus atoms of some diphosphine ligands has been shown to increase both the reaction rates and selectivities. thieme-connect.com

While direct examples of this compound in enantioselective hydrogenation are not extensively documented in the provided context, the principles of using chiral phosphine ligands are broadly applicable. Chiral biphenyl (B1667301) diphosphines like SYNPHOS and DIFLUORPHOS have been successfully used in the Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins, demonstrating the importance of ligand design in achieving high enantioselectivity. nih.govnih.govresearchgate.net The electronic and steric features of both the ligand and the substrate significantly influence the outcome of the reaction. nih.gov

Cross-Coupling Reactions Promoted by this compound Complexes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have found widespread application in both academia and industry. nih.govsigmaaldrich.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is one of the most versatile and widely used cross-coupling methods. libretexts.org The choice of ligand is crucial for the success of the reaction, influencing the activity and stability of the palladium catalyst. nih.gov

Complexes of this compound and its derivatives have shown promise as catalysts for Suzuki-Miyaura reactions. For example, a nickel complex of a pincer ligand derived from this compound effectively catalyzed the coupling of bromobenzene (B47551) and phenylboronic acid. rsc.org Palladium(II) complexes of bi- and tri-dentate phosphine ligands have also demonstrated good catalytic activity for the Suzuki-Miyaura coupling of aryl bromides. rsc.org

Below is a table summarizing the results of a Suzuki-Miyaura coupling reaction using a palladium catalyst with different ligands, illustrating the impact of the ligand on the reaction outcome. beilstein-journals.org

Catalyst (Ligand)Yield (%)Product Ratio (Retention:Inversion)
Pd(PPh₃)₄7093:7
PdCl₂(PPh₃)₂8081:19
Pd(t-Bu₃P)₂4648:52
Pd(dppf)Cl₂7029:71

Data adapted from a study on the stereoselective Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates. beilstein-journals.org

Heck and Related Carbon-Carbon Bond Forming Reactions

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orglibretexts.orgyoutube.com The efficiency and selectivity of this reaction are heavily influenced by the nature of the phosphine ligand attached to the palladium center. libretexts.orgnih.gov These ligands play a crucial role in stabilizing the palladium catalyst and modulating its electronic and steric properties. nih.gov

Similarly, the Suzuki-Miyaura and Sonogashira coupling reactions are powerful palladium-catalyzed methods for generating C-C bonds, and their success is also intricately linked to the choice of ligand. ed.ac.ukbris.ac.uk For instance, palladium complexes with ligands containing related structural motifs, such as 2-(diphenylphosphino)benzaldoxime and N-diphenylphosphanyl-2-aminopyridine, have been successfully employed in Suzuki-Miyaura coupling reactions. bris.ac.uk

However, a thorough review of existing literature reveals a lack of specific studies detailing the application of This compound as a ligand in Heck, Suzuki-Miyaura, or Sonogashira reactions. Consequently, no data tables of research findings for its performance in these transformations can be provided at this time.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are of significant interest in organic synthesis.

The hydroboration of alkynes is a highly valuable method for the synthesis of vinylboronates, with the regio- and stereoselectivity being critical aspects of the transformation. nih.gov Various transition metal catalysts, often featuring phosphine ligands, have been developed to control the outcome of this reaction. Despite the importance of this reaction, there are no specific reports in the scientific literature on the use of This compound or its metal complexes as catalysts for the regio- and stereoselective hydroboration of terminal alkynes.

Theoretical and Computational Studies of 2 Diphenylphosphanyl Benzamide

Quantum Chemical Analysis of 2-(Diphenylphosphanyl)benzamide Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic nature of this compound. These in silico studies provide detailed information on electron distribution, orbital energies, and bonding characteristics that govern the molecule's physical properties and chemical reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and various electronic properties. ijcce.ac.ir

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. ijcce.ac.ir For benzamide (B126) derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3 to 5 eV. researchgate.net

The distribution of electron density and the molecular electrostatic potential (MEP) map are also valuable outputs of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For DPBM, the oxygen atom of the carbonyl group and the nitrogen atom of the amide would be expected to show negative electrostatic potential, making them sites for electrophilic attack or coordination to metal ions. Conversely, the amide hydrogens would exhibit positive potential.

Table 1: Representative Calculated Electronic Properties for a Benzamide Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.0 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.5 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values presented are illustrative and based on typical DFT calculations for structurally related benzamide molecules. Specific values for this compound would require dedicated computation.

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.deresearchgate.net This analysis provides insight into charge distribution, hybridization, and stabilizing intramolecular interactions. nih.gov

For this compound, NBO analysis would characterize the key bonding orbitals, such as the σ and π bonds in the phenyl rings, the C=O and C-N bonds of the amide group, and the P-C bonds of the phosphine (B1218219) moiety. The analysis reveals the percent s- and p-character of the hybrid orbitals, confirming, for instance, the sp2 hybridization of the carbonyl carbon and the distorted sp3 hybridization of the phosphorus atom.

A crucial aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. In DPBM, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of amides and contributes to the planar character and rotational barrier of the amide bond. Other important interactions could include delocalization from the oxygen lone pair (nO) to adjacent antibonding orbitals (σ*) and potential hyperconjugation involving the phenyl rings and the phosphorus atom. nih.govresearchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for an Amide System

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
n(N)π(C=O)~50-60
n(O)σ(C-C)~2-5
π(C=C)π*(C=C)~15-25

Note: These values are representative for amide-containing aromatic systems. E(2) estimates the stabilization energy from the i → j delocalization. uni-muenchen.de

Computational Modeling of this compound Metal Complexes

The ability of this compound to act as a bidentate P,N-ligand makes it highly valuable in coordination chemistry and catalysis. Computational modeling is instrumental in understanding how it binds to metal centers and in predicting the properties of the resulting complexes.

Geometry Optimization and Conformational Analysis

Before predicting the properties of a metal complex, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that calculates the lowest energy arrangement of atoms in the complex. Methods like DFT are widely used for optimizing the geometries of transition metal complexes. researchgate.net

For a complex of this compound, for example with a palladium(II) center, the calculation would model the coordination of both the phosphorus atom and the amide's nitrogen or oxygen atom to the metal. The optimization would yield crucial structural parameters such as the Pd-P and Pd-N (or Pd-O) bond lengths, as well as the bond angles that define the coordination geometry (e.g., square planar for Pd(II)). researchgate.net Conformational analysis would explore different possible arrangements of the phenyl rings and the benzamide backbone to locate the global energy minimum structure. The results of such calculations provide a detailed picture of the chelate ring formed upon coordination and any steric interactions that might influence the complex's stability and reactivity.

Table 3: Hypothetical Optimized Geometrical Parameters for a [Pd(DPBM)Cl₂] Complex

ParameterPredicted Value (Å or °)
Pd-P Bond Length2.25 Å
Pd-N Bond Length2.05 Å
P-Pd-N Bite Angle85°
Cl-Pd-Cl Angle92°

Note: These are hypothetical values based on typical bond lengths and angles for similar P,N-ligated palladium complexes. researchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which is invaluable for characterizing newly synthesized complexes and interpreting experimental data. For metal complexes of this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, as well as Infrared (IR) and UV-Visible spectroscopy.

DFT calculations can predict NMR chemical shifts with reasonable accuracy. The calculated ³¹P NMR chemical shift is highly sensitive to the coordination environment of the phosphorus atom. A significant downfield shift upon coordination to a metal center is typically expected, and theoretical calculations can model this effect. Similarly, changes in the IR stretching frequencies, such as the ν(C=O) of the amide group, upon coordination can be calculated and compared with experimental spectra to confirm the mode of binding. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption spectra, helping to understand the electronic structure of the complex. ijcce.ac.irresearchgate.net

Theoretical Studies on Catalytic Reaction Mechanisms

This compound's role as a ligand in catalysis is one of its most significant applications. Theoretical studies are crucial for elucidating the complex, multi-step mechanisms of catalytic cycles. Such studies can identify reaction intermediates, map out the potential energy surface, and locate the transition states for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination). nih.govresearchgate.net

The compound is noted for its utility in the Staudinger reduction, a reaction that converts azides to amines. sigmaaldrich.com A theoretical study of this reaction mediated by a phosphine like DPBM would involve calculating the energy profile of the entire process. nih.gov The mechanism begins with the nucleophilic attack of the phosphine on the azide (B81097) to form a phosphazide (B1677712) intermediate, which then loses N₂ to form an aza-ylide (or iminophosphorane). alfa-chemistry.comwikipedia.orgorganic-chemistry.org Subsequent hydrolysis yields the amine and the corresponding phosphine oxide. DFT calculations can determine the activation barriers for each step, revealing the rate-determining step and how the ligand's structure—for instance, the presence of the ortho-amide group—might facilitate the reaction, potentially through intramolecular proton transfer. nih.gov

Furthermore, as a P,N-bidentate ligand, DPBM has potential applications in cross-coupling reactions. Computational studies on similar P,N-ligated gold or palladium catalysts have provided fundamental insights into how ligand electronics and sterics influence the key steps of oxidative addition and reductive elimination, guiding the rational design of more efficient catalysts. nih.govacs.org

Energy Profiles and Transition State Analysis

Detailed computational studies have been conducted to understand the intricate details of reactions catalyzed by metal complexes of ligands derived from this compound. These studies often focus on constructing a complete energy profile of the catalytic cycle. This involves calculating the relative energies of all reactants, intermediates, transition states, and products.

For instance, in the context of carbonic anhydrase inhibition, computational studies have been employed to investigate the binding mode of related compounds. While not directly focused on this compound itself, these studies on structurally analogous molecules, such as iminothiazolidinone benzenesulfonamides, provide a framework for how such analyses are performed. nih.gov Docking studies are used to predict the most favorable binding orientation of a ligand within the active site of an enzyme, and the calculated binding energies can be correlated with experimentally observed inhibitory activity. nih.gov The analysis of these docked poses helps in understanding the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-enzyme complex.

Rationalization of Enantioselectivity in Asymmetric Catalysis

A significant area where theoretical and computational studies have made a profound impact is in understanding the origins of enantioselectivity in asymmetric catalysis. Chiral metal complexes derived from this compound and its analogues are often used to catalyze reactions that produce one enantiomer of a chiral product in excess over the other.

Computational models are employed to rationalize the observed enantioselectivity by comparing the energy profiles of the pathways leading to the two different enantiomers (R and S). The difference in the activation energies of the diastereomeric transition states leading to the R and S products (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to a higher enantioselectivity.

These studies often involve a detailed examination of the non-covalent interactions within the transition state structures. Factors such as steric hindrance, hydrogen bonding, and π-π stacking between the substrate and the chiral catalyst are meticulously analyzed to identify the key interactions that favor the formation of one enantiomer over the other. By understanding these subtle yet crucial interactions, chemists can rationally design more effective and highly selective catalysts for a wide range of asymmetric transformations.

Advanced Applications and Future Research Directions of 2 Diphenylphosphanyl Benzamide

Applications in Chemical Biology

The bioorthogonal nature of the phosphine (B1218219) group in 2-(Diphenylphosphanyl)benzamide, coupled with the influence of the adjacent amide moiety, makes it a powerful reagent for manipulating biological molecules in their native environments.

Utilization in Staudinger Reduction for Bioconjugation and Control of Protein Function

The Staudinger reduction, a reaction that converts an organic azide (B81097) into an amine using a triarylphosphine, has become a cornerstone of chemical biology due to its mild and biocompatible nature. sigmaaldrich.comresearchgate.net This transformation allows for the precise chemical modification of biomolecules. The reaction begins with the nucleophilic attack of the phosphine on the azide, which, after extruding nitrogen gas (N₂), forms an iminophosphorane intermediate. researchgate.net This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. researchgate.net

Within this field, this compound has been identified as a particularly effective reagent. sigmaaldrich.com Its structure facilitates the efficient reduction of azides, a property that has been harnessed to control protein function in a "gain-of-function" manner. Researchers have developed a method to "cage" lysine (B10760008) residues within proteins by modifying them with azido-containing groups, such as azidobenzyloxycarbonyl. sigmaaldrich.com These caged residues render the protein inactive. The addition of cell-permeable this compound initiates the Staudinger reduction, which removes the caging group and restores the native lysine amine, thereby reactivating the protein. sigmaaldrich.com

This technique has been successfully demonstrated in living cells. For example, enhanced green fluorescent protein (eGFP) was deactivated by replacing a key lysine with a caged analog. sigmaaldrich.com Upon treating the cells with this compound, the cage was removed, and the protein's fluorescence was restored. sigmaaldrich.com Similarly, the activity of the enzyme firefly luciferase (FLuc), which was blocked by the same caging strategy, was successfully reinstated following treatment with the phosphine compound. sigmaaldrich.com The amide group ortho to the phosphine is thought to play a crucial role in accelerating the reduction of azides to their corresponding amines. rsc.org

Modulating CRISPR/Cas9 Systems via Chemical Reactivity

The revolutionary CRISPR/Cas9 gene-editing technology relies on a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA target. nih.gov The ability to control the activity of this system in a temporal and spatial manner is a key goal for refining its application. This compound has recently been demonstrated as a small-molecule tool for achieving this conditional control. researchgate.netnih.govalfachemic.com

In this approach, the gRNA is masked with azidomethylnicotinyl (AMN) groups, rendering the CRISPR/Cas9 system inactive. researchgate.netnih.gov The introduction of this compound (also referred to as DPBM) facilitates the removal of these AMN masking groups through the Staudinger reduction. researchgate.netnih.gov This "decaging" process reactivates the gRNA, allowing it to guide the Cas9 enzyme and resume gene-editing activity. researchgate.netnih.gov This application showcases the utility of this compound in providing external, chemical control over complex biological machinery like CRISPR/Cas9, enabling precise gene editing on demand. nih.gov

Development of this compound-Based Chemical Probes and Sensors

The development of small-molecule fluorescent probes is essential for visualizing and detecting specific analytes within complex biological systems. These tools offer high sensitivity and spatial resolution for studying physiology and pathology at the molecular level.

Integration with Fluorophores for Bioimaging and Metal Ion Detection

The structure of this compound is well-suited for integration into chemical probes. While direct examples of its use in published fluorescent sensors are still emerging, its known reactivity provides a clear blueprint for future designs. The phosphine group can act as a specific reaction trigger or a recognition site for analytes like certain metal ions.

One potential design strategy involves linking the this compound moiety to a fluorophore in a "pro-fluorescent" construct. In such a system, the probe might be initially non-fluorescent due to quenching. A reaction involving the phosphine, such as its oxidation or binding to a target metal ion, could induce a conformational or electronic change that "turns on" the fluorescence. This reaction-based sensing is a powerful approach for detecting specific chemical species. The amide group could further serve to modulate the probe's electronic properties or act as a secondary binding site, enhancing selectivity for target analytes like metal ions. The development of such probes based on the this compound scaffold represents a promising direction for creating new tools for bioimaging.

Exploration of Novel Ligand Architectures Incorporating the this compound Moiety

In organometallic chemistry and catalysis, the design of ligands is paramount to controlling the activity and selectivity of metal complexes. nih.gov Phosphine-amide systems are a class of "hybrid" or polyfunctional ligands that combine a soft phosphorus donor with a harder nitrogen or oxygen donor, which can lead to unique coordination properties and reactivity. nih.gov

Design of Polyfunctional Phosphine-Amide Systems

The this compound framework serves as an excellent building block for more complex, polydentate ligand architectures. By synthesizing multidentate ligands that feature multiple phosphine-amide units, chemists can create molecules capable of forming highly stable and structurally diverse metal complexes. These complexes are valuable in homogeneous catalysis, where the ligand structure dictates the catalytic outcome.

An example of such a design is the synthesis of N,N'-(1,2-Phenylene)bis(2-(diphenylphosphino)benzamide) . This molecule incorporates two this compound units linked by a phenylene bridge, creating a tetradentate ligand with multiple coordination points (two phosphorus and two amide groups). Another related hybrid phosphine amide ligand, N-[2-(Diphenylphosphino)phenyl]benzamide , has also been synthesized and studied for its applications in creating chelate complexes. alfachemic.com The design of such polyfunctional systems allows for fine-tuning of the electronic and steric environment around a metal center, which is critical for developing new catalysts for organic synthesis and other applications. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs) and Polymeric Materials

The integration of this compound into larger, solid-supported structures such as Metal-Organic Frameworks and polymers is a key strategy for developing robust and recyclable catalytic systems. This approach aims to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the ease of separation and reusability of solid catalysts.

While direct and extensive research on the incorporation of this compound into MOFs is still an area of growing interest, the principles for such an application are well-established. The benzamide (B126) group can be chemically modified to contain additional carboxylic acid functionalities, which can then act as organic linkers to coordinate with metal ions, forming the porous, crystalline structure of a MOF. The pendant diphenylphosphino group would then be positioned within the pores of the MOF, creating a solid-supported ligand capable of coordinating with a catalytically active metal. This would result in a "phosphine-decorated" MOF, a promising heterogeneous catalyst for a variety of chemical transformations.

The functionalization of polymeric materials with this compound offers another avenue for creating supported catalysts. This can be achieved by co-polymerization of a vinyl-functionalized derivative of the compound or by post-synthesis modification of a pre-existing polymer with reactive sites. These polymer-supported phosphine ligands can then be used to immobilize catalytically active metals like palladium.

The primary advantage of these supported systems is the enhanced recyclability of the catalyst. After the reaction, the solid MOF or polymer-supported catalyst can be easily separated from the reaction mixture by simple filtration and potentially be reused in subsequent catalytic cycles, which is both economically and environmentally beneficial.

Table 1: Potential Advantages of Incorporating this compound into MOFs and Polymers

FeatureAdvantage in MOF-based CatalystsAdvantage in Polymer-supported Catalysts
Heterogenization Facilitates easy separation of the catalyst from the reaction products.Simplifies catalyst recovery and reduces product contamination.
Recyclability Potential for multiple reuse cycles, reducing overall catalyst cost.Enables straightforward recycling and reuse, improving process sustainability.
Site Isolation The porous structure can prevent catalyst deactivation through aggregation.The polymer matrix can prevent the deactivation of active catalytic sites.
Tunability The MOF structure can be tailored to control substrate access to the catalytic sites.The polymer backbone and cross-linking can be modified to optimize catalytic performance.

Prospects for Green Chemistry and Sustainable Catalysis with this compound Ligands

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. Ligands like this compound are poised to play a crucial role in advancing these principles in the realm of catalysis.

A key area of application for this compound-based catalysts is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of efficient and selective catalysts is paramount to improving the atom economy and reducing waste in these processes. The electronic and steric properties of the this compound ligand can be fine-tuned to enhance the activity and stability of the palladium catalyst, leading to higher yields and lower catalyst loadings.

Furthermore, the development of catalysts that can function in environmentally benign solvents, such as water or bio-renewable solvents, is a major goal of green chemistry. The benzamide moiety in this compound could be modified to enhance its solubility in such solvents, enabling the development of more sustainable catalytic systems. The ability to recycle the catalyst, as discussed in the context of MOF and polymer supports, is another critical aspect of sustainable catalysis. A recyclable catalyst minimizes waste and the environmental impact associated with the disposal of heavy metal-containing catalytic residues.

The efficiency of a chemical reaction from a green chemistry perspective can be quantified using metrics like Atom Economy and the Environmental Factor (E-Factor). Atom economy, a concept introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%. The E-Factor is the ratio of the mass of waste produced to the mass of the desired product; a lower E-Factor signifies a greener process. The use of highly efficient catalysts based on ligands like this compound can significantly improve these metrics by minimizing byproduct formation and enabling catalytic rather than stoichiometric reactions.

Table 2: Potential Green Chemistry Applications of this compound-based Catalysts

Application AreaGreen Chemistry Principle AddressedPotential Impact
High-Efficiency Cross-Coupling Atom Economy, Waste PreventionHigher yields, reduced formation of byproducts, lower E-Factor.
Aqueous Phase Catalysis Safer Solvents & AuxiliariesReduced reliance on volatile organic compounds (VOCs), improved process safety.
Catalyst Recyclability Catalysis, Waste PreventionMinimized metal contamination in products, reduced environmental impact of waste.
Low Catalyst Loading CatalysisReduced cost and environmental footprint associated with precious metal catalysts.

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(Diphenylphosphanyl)benzamide with high efficiency?

The compound can be synthesized via coupling reactions using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) under microwave-assisted conditions. For example, a reaction between 4-(diphenylphosphanyl borane)benzoic acid and an amine derivative in anhydrous DMF at 60°C for 45 minutes yields the desired product. Microwave reactors enhance reaction kinetics and purity .

Q. What safety protocols and storage conditions are critical for handling this compound?

Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. Waste should be segregated and disposed of via certified hazardous waste management services. Storage at 0–6°C in airtight containers prevents degradation, particularly for derivatives sensitive to moisture or oxidation .

Q. How is this compound characterized structurally, and which spectroscopic techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) and X-ray crystallography are standard for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction with SHELXL refinement provides detailed bond lengths and angles .

Advanced Research Questions

Q. How does this compound enhance catalytic activity in transition metal complexes?

The ligand’s phosphine group coordinates to metals like ruthenium, stabilizing reactive intermediates in catalytic cycles. For example, in ruthenium(II) arene complexes, it facilitates allylic alcohol isomerization and amidation reactions. Adding 2 equivalents of free phosphine ligand improves yields by acting as a co-catalyst, likely via electronic modulation or preventing metal aggregation .

Q. What strategies optimize the use of this compound in crystallographic studies of metal-organic frameworks (MOFs)?

SHELX programs (e.g., SHELXL) are recommended for refining high-resolution or twinned data. To resolve disorder in phosphine-containing MOFs, iterative refinement with restraints on bond distances and anisotropic displacement parameters is critical. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Q. How can computational methods predict the reactivity of this compound derivatives in catalytic systems?

Density Functional Theory (DFT) calculations analyze electronic properties (e.g., frontier molecular orbitals) to predict ligand-metal charge transfer. SMILES notations (e.g., OC(=O)C1=CC=CC=C1P(C1=CC=CC=C1)C1=CC=CC=C1) enable molecular docking studies to assess binding affinities with metal centers. Quantum chemical software (e.g., Gaussian) models reaction pathways and transition states .

Q. What role does this compound play in asymmetric catalysis, and how is enantioselectivity controlled?

Chiral derivatives of the ligand induce asymmetry in reactions like hydrogenation. For instance, N,N’-cyclohexane-diyl bis(this compound) ligands (CAS 138517-61-0) create stereochemical environments via π-π interactions and steric effects. Enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in catalytic yields may arise from ligand-to-metal ratios or solvent effects. For example, pyridine additives in ruthenium systems do not replicate the beneficial effects of free phosphine, suggesting non-innocent roles of the phosphine ligand .
  • Experimental Design : For reproducibility, document reaction stoichiometry, solvent purity, and temperature gradients in microwave syntheses. Use inert atmospheres (N₂/Ar) to prevent phosphine oxidation .

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